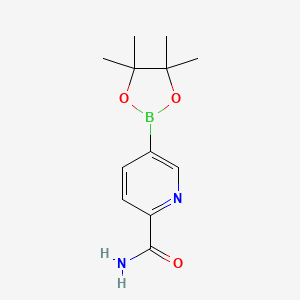

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)8-5-6-9(10(14)16)15-7-8/h5-7H,1-4H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPJHELKCIKBLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694411 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257553-74-4 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide and its derivatives are versatile building blocks in modern medicinal chemistry and drug discovery. The presence of a boronic acid pinacol ester on the pyridine ring makes these compounds key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the parent compound and its prominent N-substituted derivatives, with a focus on their role in the development of novel therapeutics. While a specific CAS number for the unsubstituted parent picolinamide is not commonly cited, its N-alkylated derivatives are well-characterized and commercially available.

Core Compounds and Physicochemical Data

The utility of this compound is often realized through its N-substituted derivatives, which offer modified solubility, reactivity, and biological activity. Below is a summary of the key quantitative data for two of the most common derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Water Solubility |

| N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 945863-21-8[1] | C13H19BN2O3 | 262.12 | Solid | Slightly soluble[1] |

| N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 911227-46-8[2] | C16H25BN2O3 | 304.19 | Not specified in results | Not specified in results |

Synthesis and Experimental Protocols

The synthesis of these picolinamide derivatives typically involves a two-step process: the formation of the picolinamide followed by the introduction of the boronic acid pinacol ester.

General Synthesis Workflow

Caption: General synthetic workflow for N-substituted picolinamide boronic esters.

Experimental Protocol: Synthesis of N-Substituted Picolinamides

The synthesis of N-substituted picolinamides can be achieved through the coupling of a picolinic acid derivative with an appropriate amine using a suitable coupling agent.

Materials:

-

Substituted picolinic acid (e.g., 5-bromopicolinic acid)

-

Amine (e.g., methylamine, diethylamine)

-

Coupling agent (e.g., HATU, HOBt/EDC)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Procedure:

-

Dissolve the substituted picolinic acid in the anhydrous solvent.

-

Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the amine to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired N-substituted picolinamide.

Experimental Protocol: Palladium-Catalyzed Borylation

The boronic acid pinacol ester can be introduced onto the pyridine ring via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Halogenated N-substituted picolinamide (e.g., 5-bromo-N-methylpicolinamide)

-

Bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl2)

-

Base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., dioxane, DMSO)

Procedure:

-

To a reaction vessel, add the halogenated N-substituted picolinamide, bis(pinacolato)diboron, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final product.

Applications in Drug Discovery

This compound derivatives are valuable intermediates for the synthesis of biologically active molecules, particularly in the context of neurological disorders and oncology.

Suzuki-Miyaura Cross-Coupling

The primary application of these compounds is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. This reaction is widely used to synthesize complex molecules from readily available starting materials.

General Suzuki-Miyaura Reaction Workflow:

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Modulation of Metabotropic Glutamate Receptor 5 (mGlu5)

Picolinamide-based structures have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[3] mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.[4]

mGlu5 Signaling Pathway and Allosteric Modulation:

The canonical signaling pathway for mGlu5 involves its activation by the neurotransmitter glutamate, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[4]

Caption: Simplified mGlu5 signaling pathway and its negative allosteric modulation.

Picolinamide-based NAMs bind to an allosteric site on the mGlu5 receptor, distinct from the glutamate binding site. This binding event modulates the receptor's conformation, leading to a decrease in the receptor's response to glutamate. This modulation of the mGlu5 signaling pathway is a promising therapeutic strategy for conditions such as anxiety, depression, and certain neurodegenerative diseases.[3]

Conclusion

This compound and its N-substituted derivatives are indispensable tools in contemporary drug discovery. Their utility as versatile building blocks in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecular architectures. Furthermore, the identification of picolinamide-containing molecules as allosteric modulators of key receptors like mGlu5 highlights their importance in the development of novel therapeutics for a range of challenging diseases. This guide provides a foundational understanding for researchers to leverage the potential of these valuable chemical entities in their scientific endeavors.

References

- 1. echemi.com [echemi.com]

- 2. echemi.com [echemi.com]

- 3. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a synthetically valuable bifunctional molecule incorporating both a picolinamide scaffold and a boronic acid pinacol ester. While specific experimental data for this compound is not extensively available in public literature, this guide provides a comprehensive overview of its predicted chemical properties, a detailed plausible synthetic route with experimental protocols, and an exploration of its potential applications in drug discovery and medicinal chemistry. The picolinamide moiety is a recognized "privileged structure" in medicinal chemistry, known to be a part of various biologically active compounds, including enzyme inhibitors.[1][2] The boronic acid pinacol ester functionality serves as a versatile handle for carbon-carbon bond formation, primarily through Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse and complex molecular architectures.

Chemical Properties

Direct experimental data for this compound is limited. However, its chemical properties can be estimated based on data available for its N-substituted analogs and related picolinamide derivatives.

Table 1: Estimated Chemical Properties of this compound and its Analogs

| Property | This compound (Estimated) | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide |

| Molecular Formula | C₁₂H₁₇BN₂O₃ | C₁₃H₁₉BN₂O₃ | C₁₆H₂₅BN₂O₃ |

| Molecular Weight | ~248.09 g/mol | 262.12 g/mol | 304.19 g/mol |

| Appearance | White to off-white solid | Not specified | Not specified |

| Melting Point | Not available | 113-115 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Slightly soluble in water | Not specified |

| CAS Number | Not assigned | 945863-21-8 | 911227-46-8 |

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the palladium-catalyzed Miyaura borylation of 5-bromopicolinamide with bis(pinacolato)diboron.[3]

Proposed Synthetic Scheme

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on established methods for Miyaura borylation reactions.[3][4][5] Optimization may be required for this specific substrate.

Materials:

-

5-Bromopicolinamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopicolinamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and potassium acetate (3.0 eq).

-

Add Pd(dppf)Cl₂ (0.02-0.05 eq) to the flask.

-

Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The picolinamide scaffold is a key pharmacophore in a multitude of biologically active molecules. Its derivatives have been investigated as inhibitors of various enzymes and as therapeutic agents for a range of diseases.[1][6][7]

Picolinamide as a Privileged Scaffold

The picolinamide core can act as a bidentate ligand, coordinating to metal ions in enzyme active sites, and its pyridine ring and amide group can participate in crucial hydrogen bonding interactions.[1] This versatility has led to the development of picolinamide-based inhibitors for targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders.[6] Furthermore, picolinamide derivatives have shown promise as anticancer and antibacterial agents.[7][8][9][10]

Role in Suzuki-Miyaura Cross-Coupling

The boronic acid pinacol ester group in this compound makes it an excellent building block for Suzuki-Miyaura cross-coupling reactions.[11][12] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the picolinamide core and various aryl or heteroaryl partners, enabling the synthesis of large and diverse chemical libraries for drug screening.

Caption: Suzuki-Miyaura cross-coupling workflow.

Potential Signaling Pathway Involvement

Given the known activities of other picolinamide-based compounds, it is plausible that derivatives of this compound could interact with various signaling pathways. For instance, picolinamide derivatives have been developed as inhibitors of kinases such as VEGFR-2, which is a key player in angiogenesis, a critical process in cancer development.[8]

Caption: Potential mechanism of action for picolinamide derivatives.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. While direct experimental data is scarce, its synthesis is achievable through established methodologies. The presence of the picolinamide scaffold suggests a high potential for biological activity, and the boronic acid pinacol ester functionality provides a versatile tool for the creation of diverse molecular libraries. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. This compound serves as a valuable building block for the introduction of the picolinamide moiety into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

Core Molecular Properties

This compound is a derivative of picolinamide (the amide of picolinic acid or pyridine-2-carboxylic acid) bearing a pinacol boronate ester at the 5-position of the pyridine ring. This structure provides two key reactive handles: the boronic ester, which is a versatile participant in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and the picolinamide functional group, a common scaffold in pharmacologically active compounds. While specific experimental data for the parent compound is not widely published, its properties can be reliably inferred from its structure and comparison with its N-alkylated derivatives.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its common N-alkylated analogs for comparison.

| Property | This compound | N-Methyl Derivative[1] | N,N-Diethyl Derivative[2] |

| CAS Number | Not available | 945863-21-8 | 911227-46-8 |

| Molecular Formula | C₁₂H₁₇BN₂O₃ | C₁₃H₁₉BN₂O₃ | C₁₆H₂₅BN₂O₃ |

| Molecular Weight | 248.09 g/mol (Calculated) | 262.11 g/mol | 304.19 g/mol |

| Appearance | Predicted: White to off-white solid | White to light yellow powder | Not specified |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and alcohols | Slightly soluble in water | Not specified |

| Melting Point | Not available | 113-115 °C | Not specified |

Synthetic Protocols

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile. The protocol involves the hydrolysis of the nitrile to a carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of this compound

Step 1: Hydrolysis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.

-

To a solution of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile (1.0 eq) in a mixture of dioxane and water (e.g., 4:1 v/v), add sodium hydroxide (e.g., 2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with an aqueous acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.

Step 2: Amidation of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.

-

Dissolve the picolinic acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent, for example, HATU (1.1 eq) or HBTU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Introduce a source of ammonia, such as a solution of ammonia in dioxane or ammonium chloride (with an additional equivalent of base), to the reaction mixture.

-

Continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC or HPLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery is as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the efficient formation of a carbon-carbon bond between the pyridine ring of the picolinamide and a wide variety of aryl or heteroaryl halides or triflates.

The picolinamide scaffold itself is present in numerous biologically active molecules. For instance, derivatives of picolinamide have been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptors, such as mGlu₅, which are targets for the treatment of various neurological and psychiatric disorders.[3] The ability to readily synthesize a library of analogs by coupling the boronic ester with different partners is a significant advantage in structure-activity relationship (SAR) studies.

Logical Relationship: Suzuki-Miyaura Coupling

The diagram below illustrates the general logic of employing this compound in a Suzuki-Miyaura coupling reaction to generate a more complex, biologically relevant molecule.

References

An In-depth Technical Guide to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a synthetically versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its core structure, key physicochemical properties, and its role as a valuable building block in the synthesis of complex bioactive molecules. While detailed biological data and specific signaling pathway involvement for the title compound are not extensively published, this guide will draw upon data from closely related picolinamide derivatives to illustrate its potential applications, particularly in the development of kinase inhibitors and negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). This document also outlines a representative synthetic protocol and discusses its utility in palladium-catalyzed cross-coupling reactions.

Core Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a picolinamide core functionalized with a pinacol boronate ester at the 5-position of the pyridine ring. The picolinamide moiety, an amide derivative of picolinic acid, serves as a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily modified.[1] The pinacol boronate ester group is a key functional handle for carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.

While specific experimental data for the title compound is limited in publicly available literature, data for analogous compounds can provide insights into its expected properties.

Table 1: Physicochemical Properties of this compound and Related Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile | 741709-63-7 | C₁₂H₁₅BN₂O₂ | 230.07[2] |

| N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | 911227-46-8 | C₁₆H₂₅BN₂O₃ | Not Specified[3] |

| N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide | 1083326-28-6 | C₁₇H₂₁BN₂O₄S | 360.24[4] |

| 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 827614-64-2 | C₁₁H₁₇BN₂O₂ | 220.08[5] |

Synthesis and Characterization

The synthesis of this compound typically involves the amidation of a corresponding picolinic acid or its activated derivative. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid

-

Ammonia solution or an appropriate amine source

-

Peptide coupling reagent (e.g., HATU, HOBt/EDC)

-

Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

-

Base (e.g., Triethylamine, N,N-Diisopropylethylamine)

Procedure:

-

Acid Activation: Dissolve 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid in an anhydrous solvent. Add the peptide coupling reagents and stir at room temperature for 30 minutes to form the activated ester.

-

Amidation: To the activated ester solution, add the ammonia solution or the desired amine, followed by the base.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Utility in Suzuki-Miyaura Cross-Coupling Reactions

The pinacol boronate ester functionality of this compound makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or heteroaryl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent system to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the desired coupled product.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Applications in Drug Discovery

While direct biological activity data for this compound is scarce, the picolinamide scaffold is prevalent in a variety of biologically active compounds. This suggests that the title compound is a valuable intermediate for the synthesis of potential therapeutic agents.

Kinase Inhibitors

Picolinamide-based derivatives have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key target in cancer therapy.[8] Certain novel N-methylpicolinamide-4-thiol derivatives have demonstrated potent and broad-spectrum anti-proliferative activities against human cancer cell lines, with some compounds showing selective inhibition of Aurora-B kinase.[3]

mGluR5 Negative Allosteric Modulators (NAMs)

Substituted picolinamides have been extensively investigated as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5).[9][10] These modulators have potential therapeutic applications in a range of neurological and psychiatric disorders. The synthesis of various picolinamide analogs has been a key strategy in the development of potent and selective mGluR5 NAMs.[11]

Caption: Synthetic utility of the title compound in generating bioactive molecules.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its bifunctional nature, combining a readily modifiable picolinamide core with a Suzuki-Miyaura-competent pinacol boronate ester, allows for the efficient synthesis of a diverse range of complex molecules. While direct biological data on the title compound is limited, its utility as a synthetic intermediate for the development of potent kinase inhibitors and mGluR5 negative allosteric modulators highlights its significance in the pursuit of novel therapeutics. Further research into the direct biological activities of this compound and its derivatives is warranted.

References

- 1. Synthesis and biological evaluation of picolinamides and thiazole-2-carboxamides as mGluR5 (metabotropic glutamate receptor 5) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonit… [cymitquimica.com]

- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-… [cymitquimica.com]

- 5. ossila.com [ossila.com]

- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents | MDPI [mdpi.com]

- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine | C11H15BF3N3O2 | CID 57416439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a valuable bifunctional molecule characterized by a picolinamide moiety and a pinacol boronic ester. This structure makes it a versatile building block in medicinal chemistry and materials science. The pinacol boronate group is a stable, readily handled precursor for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The picolinamide scaffold is a common feature in various biologically active compounds.

This technical guide provides a comprehensive overview of the primary synthesis route for this compound, focusing on the well-established Miyaura borylation reaction. Detailed experimental protocols, reaction parameters, and a mechanistic overview are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Core Synthesis Route: Miyaura Borylation

The most direct and widely employed method for synthesizing this compound is the palladium-catalyzed cross-coupling of a 5-halopicolinamide with bis(pinacolato)diboron (B₂pin₂).[1][3] This reaction, known as the Miyaura borylation, offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for complex molecule synthesis.[3] The typical precursor for this transformation is 5-bromopicolinamide.

Caption: General workflow for the Miyaura borylation synthesis route.

Detailed Experimental Protocol

This section outlines a representative experimental procedure for the synthesis of this compound from 5-bromopicolinamide.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

| 5-Bromopicolinamide | C₆H₅BrN₂O | 201.02 | 22425-91-8 | Starting Material |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 73183-34-3 | Boron source |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.73 | 72287-26-4 | Catalyst |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 127-08-2 | Base |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 123-91-1 | Solvent |

| Nitrogen (N₂) or Argon (Ar) | N₂ / Ar | - | - | Inert gas |

Equipment

-

Schlenk flask or a round-bottom flask with a reflux condenser

-

Magnetic stirrer and heat source (heating mantle or oil bath)

-

Inert atmosphere setup (Schlenk line or nitrogen/argon balloon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add 5-bromopicolinamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), PdCl₂(dppf) (0.02-0.05 eq), and potassium acetate (3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane (or an alternative solvent like DMSO) to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the starting halide.

-

Reaction Conditions: The reaction mixture is stirred and heated to 80-100 °C. The progress of the reaction should be monitored by TLC or LC-MS. A typical reaction time is 12-24 hours.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature. It is then diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate, for example) to yield the pure this compound as a solid.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Yields are representative of Miyaura borylation reactions and may vary based on specific conditions and scale.

| Parameter | Value/Condition | Reference/Note |

| Stoichiometry | ||

| 5-Bromopicolinamide | 1.0 eq | Limiting Reagent |

| Bis(pinacolato)diboron | 1.2 eq | A slight excess is common.[4] |

| PdCl₂(dppf) | 3 mol % | Typical catalyst loading.[5] |

| Potassium Acetate | 3.0 eq | Standard base for this reaction.[1][5] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dioxane | DMSO can also be used.[5] |

| Temperature | 80 °C | A common temperature for this transformation.[5] |

| Atmosphere | Inert (N₂ or Ar) | Essential to prevent catalyst degradation. |

| Time | 16 hours | Reaction should be monitored for completion.[5] |

| Results | ||

| Expected Yield | 60-85% | Based on analogous borylation reactions. |

| Purity | >95% | After chromatographic purification. |

Reaction Mechanism: The Palladium Catalytic Cycle

The Miyaura borylation proceeds via a catalytic cycle involving palladium(0) and palladium(II) species. The key steps are oxidative addition, transmetalation, and reductive elimination.[3]

Caption: The catalytic cycle for the palladium-catalyzed Miyaura borylation.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the 5-halopicolinamide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The halide on the palladium complex is exchanged with an alkoxide from the diboron reagent, which is activated by the base (KOAc).[1][3] This step transfers the boryl group to the palladium center, regenerating the halide salt.

-

Reductive Elimination: The final step involves the reductive elimination of the desired aryl boronic ester product (Ar-Bpin), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a versatile building block in medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs and established chemical principles to provide a thorough profile.

Core Physical and Chemical Properties

Table 1: Physicochemical Properties of this compound and its Analogs

| Property | This compound (Estimated) | N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide | N,N-Diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide |

| CAS Number | Not available | 945863-21-8[1] | 911227-46-8[2] |

| Molecular Formula | C₁₂H₁₇BN₂O₃ | C₁₃H₁₉BN₂O₃[1] | C₁₆H₂₅BN₂O₃[2] |

| Molecular Weight | ~248.09 g/mol | 262.11 g/mol | 304.19 g/mol |

| Melting Point | > 120 °C | 113-115 °C[1] | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Slightly soluble in water; Soluble in methanol, ethanol, and other polar organic solvents. | Slightly soluble in water.[1] | Not available |

| Appearance | White to off-white solid | Not specified | Not specified |

Synthesis and Reactivity

The synthesis of picolinamide derivatives is a well-established process in organic chemistry. The most common and effective method involves the coupling of a picolinic acid derivative with an amine.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would involve the amidation of the corresponding carboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid, with ammonia. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Detailed Experimental Protocol

Step 1: Hydrolysis of 5-Bromopicolinonitrile to 5-Bromopicolinic Acid

-

To a solution of 5-bromopicolinonitrile in ethanol, add an aqueous solution of sodium hydroxide.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 5-bromopicolinic acid.

Step 2: Miyaura Borylation of 5-Bromopicolinic Acid

-

In a flask, combine 5-bromopicolinic acid, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as PdCl₂(dppf).

-

Add anhydrous dioxane as the solvent and degas the mixture.

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere for several hours.

-

After completion, cool the mixture, filter through celite, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid.

Step 3: Amidation to form this compound

-

Dissolve 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinic acid in an anhydrous solvent such as dichloromethane or DMF.

-

Activate the carboxylic acid by adding a coupling agent (e.g., HATU, HOBt with EDC) or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.

-

Slowly add a source of ammonia, such as aqueous ammonia or a solution of ammonia in a suitable solvent, to the activated acid at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by recrystallization or column chromatography.

Spectral Data (Predicted)

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | δ 8.8-9.0 (s, 1H, Py-H), 8.2-8.4 (d, 1H, Py-H), 8.0-8.2 (d, 1H, Py-H), 7.8-8.0 (br s, 1H, -CONH₂), 7.4-7.6 (br s, 1H, -CONH₂), 1.3-1.4 (s, 12H, -C(CH₃)₂) |

| ¹³C NMR | δ 166-168 (C=O), 152-154 (Py-C), 150-152 (Py-C), 138-140 (Py-C), 125-127 (Py-C), 120-122 (Py-C-B), 84-86 (-O-C(CH₃)₂), 24-26 (-C(CH₃)₂) |

Mass Spectrometry (Predicted) : The expected exact mass would be approximately 248.1387, and the nominal mass would be 248. The fragmentation pattern would likely show a characteristic loss of the picolinamide fragment and the pinacolborane moiety.

Potential Biological Activity and Signaling Pathways

Picolinamide derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The biological activity of this compound has not been explicitly reported, but based on its structural similarity to other researched picolinamides, it could be a valuable intermediate or a biologically active molecule itself.

Potential Therapeutic Areas

-

Enzyme Inhibition : Picolinamides have been shown to be effective inhibitors of various enzymes, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a target for metabolic diseases.

-

Antimicrobial Activity : Certain picolinamide derivatives exhibit potent and selective antibacterial activity, particularly against Clostridioides difficile. Others have shown antifungal properties by targeting the lipid transfer protein Sec14p.

-

Neurological Disorders : Some picolinamide analogs act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5), a target for various psychiatric and neurodegenerative disorders.

-

Cancer : Picolinamides have been investigated for their anticancer properties, with some derivatives inhibiting signaling pathways crucial for cancer cell survival.

Associated Signaling Pathways

The diverse biological activities of picolinamide derivatives suggest their interaction with multiple cellular signaling pathways.

Conclusion

This compound is a valuable chemical entity with significant potential in drug discovery and development. While specific experimental data for this compound is sparse, its properties and reactivity can be reliably inferred from its close analogs and the well-documented chemistry of picolinamides. Its versatile structure makes it an attractive starting point for the synthesis of a wide array of biologically active molecules targeting diverse therapeutic areas. Further research into the direct biological effects of this compound is warranted.

References

Navigating the Safety Profile of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and hazard profile of novel chemical entities is paramount for ensuring laboratory safety and mitigating risk. This technical guide provides an in-depth overview of the available safety information for 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a boronic acid pinacol ester derivative. Due to a lack of specific safety data for this exact compound, this guide leverages information from structurally similar analogs to provide a representative safety and handling protocol.

Executive Summary

Hazard Identification and Classification

Based on data from analogous compounds, this compound is anticipated to pose the following hazards. It is crucial to note that in the absence of specific experimental data, a conservative approach to handling is recommended.

A GHS-style hazard summary for a representative analogous compound, 5-(4,4,5,5-Tetramethyl-[1][2][3]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, indicates the following classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4.

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

The following DOT script visualizes a general hazard communication workflow based on GHS principles, which should be applied when handling this and similar chemical compounds.

Physical and Chemical Properties

The following table summarizes the known and predicted physical and chemical properties of this compound and a close analog.

| Property | Value (Target Compound) | Value (N-Methyl Analog) | Data Source |

| Molecular Formula | C13H19BN2O3 | C13H19BN2O3 | [3][4] |

| Molecular Weight | 262.11 g/mol | 262.11 g/mol | [3][4] |

| Appearance | Solid (predicted) | Solid | [5] |

| Melting Point | Not available | 113-115 °C | [3] |

| Water Solubility | Not available | Slightly soluble in water | [3] |

| Density | Not available | 1.11 ± 0.1 g/cm³ (Predicted) | [3] |

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling

-

Handle in a well-ventilated place, preferably within a fume hood.[1][3]

-

Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[1][3]

-

Wash hands thoroughly after handling.[1]

Storage

-

Store in a tightly closed container.[3]

-

Keep in a dry, cool, and well-ventilated area.[3]

-

Store away from incompatible materials and foodstuff containers.[3]

First Aid Measures

In the event of exposure, the following first aid measures, based on information for analogous compounds, should be taken.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes. Consult a physician.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1] |

Accidental Release Measures

In case of a spill or leak, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Ensure adequate ventilation. Evacuate personnel to a safe area.[1]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Toxicological Information

Specific toxicological data for this compound is not available. The information provided below is based on the GHS classification of a structurally related compound.

| Toxicity Endpoint | Classification |

| Acute Oral Toxicity | Category 4 |

| Acute Dermal Toxicity | Category 4 |

| Acute Inhalation Toxicity | Category 4 |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this specific compound are not publicly available. However, standard OECD guidelines for testing of chemicals would be followed to determine endpoints such as acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.

The following diagram illustrates a generalized workflow for assessing the safety of a novel chemical compound.

Conclusion

While a comprehensive, experimentally determined safety profile for this compound is currently lacking, a conservative approach based on data from structurally similar compounds is warranted. Researchers and drug development professionals should handle this compound with care, adhering to the safety precautions outlined in this guide. The use of appropriate personal protective equipment and adherence to standard laboratory safety practices are essential for minimizing potential risks. As with any novel chemical, it is imperative to treat it as potentially hazardous until a complete toxicological profile has been established.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonit… [cymitquimica.com]

Stability and Storage of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a key building block in pharmaceutical and materials science research. Due to the limited publicly available stability data for this specific molecule, this guide draws upon established knowledge of arylboronic acid pinacol esters and data from closely related analogues to provide a comprehensive understanding of its chemical behavior.

Core Concepts: Stability of Arylboronic Acid Pinacol Esters

Arylboronic acid pinacol esters, such as this compound, are generally more stable than their corresponding boronic acids. This enhanced stability makes them amenable to a wider range of reaction conditions and purification techniques, including silica gel chromatography. However, they are susceptible to several degradation pathways, primarily hydrolysis, which can impact their purity and reactivity over time.

Key Degradation Pathway: Hydrolysis

The primary stability concern for boronic acid pinacol esters is hydrolysis, which cleaves the boronate ester bond to form the corresponding boronic acid and pinacol. This reaction is often catalyzed by the presence of water, and its rate can be influenced by pH, temperature, and the presence of certain catalysts.

Quantitative Stability Data (Based on Analogous Compounds)

| Condition | Parameter | Expected Stability | Notes |

| Temperature | -20°C | High | Recommended for long-term storage to minimize degradation. |

| 4°C | Good | Suitable for short to medium-term storage. | |

| Room Temperature | Moderate | Gradual degradation, particularly in the presence of moisture, is possible. | |

| Humidity | Anhydrous | High | Exclusion of moisture is critical for maintaining stability. |

| Ambient Humidity | Low to Moderate | Susceptible to hydrolysis. Storage in a desiccated environment is crucial. | |

| pH | Neutral (pH 7) | Moderate | Hydrolysis can still occur, albeit at a slower rate than under acidic or basic conditions. |

| Acidic (e.g., pH < 5) | Low | Acid-catalyzed hydrolysis is a significant degradation pathway. | |

| Basic (e.g., pH > 8) | Low | Base-catalyzed hydrolysis can also lead to rapid degradation. | |

| Light | Ambient Light | Generally Good | While not typically cited as a primary concern, storage in amber vials is a good laboratory practice. |

Recommended Storage Conditions

To ensure the long-term integrity and reactivity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of potential degradation pathways, including hydrolysis. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture. |

| Container | Tightly sealed, amber glass vial | Protects from moisture, air, and light. |

| Environment | Dry, well-ventilated area | Prevents moisture ingress and ensures a safe storage environment. |

| Handling | Handle under an inert atmosphere whenever possible. | Minimizes exposure to air and moisture during weighing and dispensing. |

Experimental Protocols for Stability Assessment

The following are detailed methodologies for assessing the stability of boronic acid pinacol esters, which can be adapted for this compound.

Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation and quantification of the hydrolysis of the pinacol ester to its corresponding boronic acid.

Materials:

-

This compound

-

Deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃)

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., 10 mg/mL in DMSO-d₆).

-

In an NMR tube, add a known volume of the stock solution (e.g., 500 µL).

-

Add a specific volume of D₂O to initiate hydrolysis (e.g., 50 µL).

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum immediately after the addition of D₂O (this will be your t=0 time point).

-

Key signals to monitor are the singlet corresponding to the 12 protons of the two methyl groups on the pinacol ring of the ester and the appearance of a new singlet for the 12 protons of the methyl groups of free pinacol (the hydrolysis product).

-

Periodically acquire ¹H NMR spectra over a desired time course (e.g., every 30 minutes for the first 2 hours, then hourly).

-

-

Data Analysis:

-

At each time point, integrate the signals for the pinacol ester and the free pinacol.

-

Calculate the percentage of hydrolysis using the following formula: % Hydrolysis = [Integral(Free Pinacol) / (Integral(Pinacol Ester) + Integral(Free Pinacol))] * 100

-

Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed to assess the purity of the pinacol ester and monitor its degradation over time, while minimizing on-column hydrolysis.

Materials and Equipment:

-

This compound

-

HPLC grade acetonitrile (ACN) and water

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., 1 mg/mL in ACN).

-

For the stability study, dilute the stock solution in the desired test solvent (e.g., a mixture of ACN and water) to a final concentration of approximately 0.1 mg/mL.

-

-

HPLC Method:

-

Mobile Phase: A gradient of water and acetonitrile. It is crucial to avoid acidic modifiers like formic acid or TFA, as they can promote on-column hydrolysis.

-

Column: A C18 column with low silanol activity is recommended.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

-

Analysis:

-

Inject the freshly prepared sample (t=0) and monitor for the appearance of the earlier-eluting, more polar boronic acid peak.

-

Store the sample solution under the desired test conditions (e.g., room temperature) and inject it periodically over time (e.g., 1, 2, 4, 8, 24 hours).

-

Calculate the percentage of the pinacol ester remaining at each time point by comparing the peak area to the initial peak area.

-

Visualizing Workflows and Pathways

Degradation Pathway of Boronic Acid Pinacol Ester

Caption: General hydrolysis pathway of the boronic acid pinacol ester.

Experimental Workflow for Stability Assessment

Caption: Experimental workflow for stability assessment using NMR and HPLC.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl and hetero-biaryl scaffolds, which are common motifs in bioactive compounds.[2] The use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide, a functionalized pyridine boronic ester, offers a versatile building block for the synthesis of novel picolinamide-containing compounds. The picolinamide moiety is a recognized pharmacophore, and its incorporation can lead to molecules with a wide range of biological activities.[3]

These application notes provide detailed protocols and guidance for the successful application of this compound in Suzuki-Miyaura coupling reactions. The provided methodologies are designed to be a starting point for reaction optimization and can be adapted for the synthesis of diverse libraries of picolinamide derivatives for drug discovery and development programs.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps include oxidative addition of the palladium(0) catalyst to an organic halide, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[4]

Experimental Protocols

The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or chloride)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃ with a ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a dry reaction vessel, add this compound (1.0 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0 - 3.0 equivalents).

-

Add the palladium catalyst (0.01 - 0.05 equivalents) and, if required, the ligand.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (typically 2-24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Representative Examples of Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are based on literature precedents for similar substrates and serve as a guide for optimization.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 3-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 78 |

| 3 | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.5) | DMF | 110 | 24 | 65 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (3:1) | 100 | 8 | 92 |

| 5 | 2-Bromothiophene | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | 75 |

Note: The yields presented in this table are representative and may vary depending on the specific reaction conditions and substrate purity. A patent for the synthesis of picolinamide compounds describes a Suzuki coupling using Pd(PPh₃)₄ and potassium carbonate in a toluene/ethanol mixture at 100°C.[5]

Application in Library Synthesis for Drug Discovery

This compound is an excellent building block for the parallel synthesis of compound libraries, which is a crucial step in the early stages of drug discovery. The workflow below illustrates a general strategy for the rapid generation of a diverse set of picolinamide derivatives.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, DMF, toluene). | |

| Protodeborylation of the Boronic Ester | Presence of water or acidic impurities | Use anhydrous solvents and ensure the base is sufficiently strong. |

| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. | |

| Formation of Homocoupling Products | Oxygen contamination | Thoroughly degas the solvent and maintain a strict inert atmosphere. |

| Difficulty in Product Purification | Co-elution with byproducts | Optimize the reaction to minimize byproduct formation. Explore different chromatographic conditions. |

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biaryl and hetero-biaryl picolinamides via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers in medicinal chemistry and drug discovery to efficiently synthesize novel compounds for biological evaluation. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific target molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents [patents.google.com]

Application Notes and Protocols: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a versatile bifunctional molecule increasingly utilized in drug discovery as a key building block for the synthesis of complex organic compounds. Its structure incorporates a picolinamide moiety, a common scaffold in medicinal chemistry, and a boronic acid pinacol ester group. This boronic ester functionality makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for forming carbon-carbon bonds. This allows for the straightforward introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

While not typically an active pharmaceutical ingredient itself, its utility lies in providing a robust platform for constructing novel molecules with desired pharmacological properties. Its application spans various therapeutic areas, including the development of kinase inhibitors and modulators of G-protein coupled receptors.

Key Applications in Drug Discovery

-

Scaffold for Suzuki-Miyaura Coupling: The primary application of this compound is as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester is relatively stable, easy to handle, and compatible with a wide variety of functional groups, making it a preferred synthon for medicinal chemists.

-

Synthesis of Kinase Inhibitors: The picolinamide scaffold is present in numerous kinase inhibitors. By coupling various aryl or heteroaryl groups to the 5-position, researchers can explore the structure-activity relationship (SAR) of novel kinase inhibitors. For instance, derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have been explored as CHK1 inhibitors for hematologic malignancies.[1]

-

Development of GPCR Modulators: Picolinamide-based structures have been identified as potent and selective modulators of G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptor 5 (mGlu5). The ability to diversify the substitution at the 5-position is crucial for optimizing potency, selectivity, and pharmacokinetic properties of these modulators.[2][3][4]

Quantitative Data of Synthesized Derivatives

The following table summarizes the biological activity of representative compounds synthesized using picolinamide-based scaffolds, illustrating the therapeutic potential of molecules derived from intermediates like this compound.

| Compound Name/Reference | Target | Assay Type | IC50 / Ki / EC50 | Reference |

| VU0424238 | mGlu5 | Allosteric Modulator Binding | Ki = 4.4 nM | [2] |

| VU6043653 | mGlu5 | Functional Antagonism | hmGlu5 IC50 = 325 nM | [3] |

| (+)-19a | Dopamine D3 Receptor | GTPγS Binding | EC50 = 0.74 nM | [5] |

| (-)-19b | Dopamine D2 Receptor | GTPγS Binding | EC50 = 4.51 nM | [5] |

| (R)-17 | CHK1 | Kinase Inhibition | Data not explicitly provided | [1] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl halide.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, DMF, Toluene/Water mixture)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Purification supplies (silica gel for column chromatography, TLC plates, solvents)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl halide (1.1 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst (0.05-0.10 eq).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Visualizations

Synthetic Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for the synthesis of 5-substituted picolinamides.

Signaling Pathway of mGlu5 Receptor Modulation

The following diagram illustrates the signaling pathway modulated by mGlu5 Negative Allosteric Modulators (NAMs), which are a class of compounds that can be synthesized from picolinamide-based building blocks.

Caption: mGlu5 receptor signaling and its negative modulation.

References

- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238): A Novel Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 5 Selected for Clinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mallorymaurer.com [mallorymaurer.com]

- 4. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide in Organic Synthesis: A Detailed Guide for Researchers

For Immediate Release

Shanghai, China – December 26, 2025 – 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide is a versatile building block in modern organic synthesis, primarily utilized as a key intermediate in the construction of complex molecular architectures, particularly in the field of medicinal chemistry. Its utility stems from the presence of a picolinamide moiety and a boronic acid pinacol ester group on the same pyridine ring. This unique combination allows for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds with a wide array of (hetero)aryl halides. This application note provides a comprehensive overview of its applications, detailed experimental protocols, and quantitative data for its synthesis and subsequent coupling reactions.

Key Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a substituted picolinamide is prevalent in a multitude of biologically active compounds. Consequently, this compound serves as a crucial precursor for the synthesis of various therapeutic agents, including kinase inhibitors. The boronic ester functionality allows for the strategic introduction of diverse aryl and heteroaryl groups at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from a suitable halo-aminopyridine. A general and efficient method is adapted from procedures outlined in patent literature for analogous compounds. The process involves the amidation of a bromo-substituted pyridine carboxylic acid followed by a palladium-catalyzed Miyaura borylation.

Experimental Protocol: Synthesis

Step 1: Synthesis of 5-Bromopicolinamide

A synthetic route analogous to the preparation of similar picolinamides can be employed. For instance, starting from 5-bromopyridine-2-carboxylic acid, activation with a coupling agent followed by reaction with an amine source (e.g., ammonia or a protected amine) would yield the corresponding 5-bromopicolinamide.

Step 2: Miyaura Borylation

The second step involves the conversion of the bromo-picolinamide to the desired boronic acid pinacol ester.

To a solution of the 5-bromopicolinamide (1.0 eq) in a suitable solvent such as 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq) and potassium acetate (3.0 eq). The mixture is degassed with an inert gas (e.g., argon or nitrogen). Then, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq) is added. The reaction mixture is heated to a temperature ranging from 80 to 100 °C for 12 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

| Parameter | Value | Reference |

| Starting Material | 5-Bromopicolinamide | - |

| Reagents | Bis(pinacolato)diboron, Potassium Acetate | General Procedure |

| Catalyst | Pd(dppf)Cl₂ | General Procedure |

| Solvent | 1,4-Dioxane | General Procedure |

| Temperature | 80-100 °C | General Procedure |

| Reaction Time | 12-24 hours | General Procedure |

| Typical Yield | 85-95% | Estimated from analogous reactions |

Table 1: General Reaction Conditions for the Synthesis of this compound.

Caption: Synthetic workflow for the preparation of the title compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions. This reaction enables the formation of a C-C bond between the pyridine ring of the picolinamide and a variety of aryl or heteroaryl halides.

Experimental Protocol: Suzuki-Miyaura Coupling